molecular formula C8H8B2O8 B12960432 2,5-Diboronoterephthalic acid

2,5-Diboronoterephthalic acid

Cat. No.: B12960432
M. Wt: 253.77 g/mol
InChI Key: DSBWWNUZHDOAAY-UHFFFAOYSA-N
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Description

Significance of Terephthalic Acid Derivatives in Reticular Chemistry and Functional Materials

Reticular chemistry is a field focused on the construction of ordered, porous frameworks by linking molecular building blocks (organic linkers and inorganic nodes) with strong bonds. wikipedia.org Terephthalic acid and its derivatives are among the most important organic linkers used in this field, forming the backbone of many highly crystalline and porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgresearchgate.net

The parent compound, terephthalic acid, is a critical component in seminal frameworks like MOF-5 (composed of zinc oxide nodes and terephthalate (B1205515) linkers) and UiO-66 (zirconium nodes and terephthalate linkers), which are known for their high porosity and stability. wikipedia.orgresearchgate.net These materials have shown significant promise for applications in gas storage and separation. wikipedia.org

The true versatility of these frameworks is unlocked through the use of terephthalic acid derivatives. By introducing various functional groups (such as -NH₂, -NO₂, -Br, or -OH) onto the terephthalic acid backbone, chemists can precisely tune the chemical and physical properties of the resulting materials. 4aircraft-project.euacs.org These modifications can alter the pore size, shape, and surface chemistry, making it possible to design materials for highly specific tasks. 4aircraft-project.eu For example, functionalized linkers are crucial for creating advanced materials for catalysis, selective molecular adsorption, and chemical sensing. 4aircraft-project.euacs.org Understanding the impact of these structural modifications on the linker's properties is essential for advancing the design of MOFs for light-driven and photocatalytic applications. acs.org

Role of Boronic Acids in Advanced Chemical Synthesis and Material Design

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. researchgate.net Their defining feature is a vacant p-orbital on the boron atom, which makes them mild Lewis acids. researchgate.netrsc.org This electronic structure allows boronic acids to engage in unique chemical interactions, most notably the formation of reversible covalent bonds with compounds containing cis-diol groups. acs.org This reversible binding is the foundation for boronate affinity materials, which are widely used for the separation and sensing of saccharides, glycoproteins, and other important biomolecules. acs.org

In the realm of advanced chemical synthesis, boronic acids are invaluable building blocks. nih.gov They are most famously used as key reagents in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov Beyond this, their stability, ease of handling, and generally low toxicity make them highly attractive for a wide range of synthetic applications. nih.gov

In material design, the properties of boronic acids enable the creation of "smart" or responsive materials. Their ability to form dynamic covalent bonds allows for the development of self-healing hydrogels, stimuli-responsive drug delivery systems, and chemical sensors. researchgate.netrsc.org Furthermore, under thermal stress, boronic acids can dehydrate to form boroxine (B1236090) anhydrides, creating a robust and stable network structure. udayton.eduresearchgate.net This tendency to form a char-like network is a key mechanism behind their use in developing effective flame-retardant materials. udayton.eduresearchgate.net

Data Tables

Table 1: Thermal Decomposition Properties of 2,5-Diboronoterephthalic Acid and a Control Compound

This table presents data from Pyrolysis Combustion Flow Calorimetry (PCFC), a technique used to measure the heat release characteristics of materials. The data illustrates the significant reduction in heat release when boronic acid functionalities are added to a terephthalic acid structure, indicating a strong flame-retardant effect due to enhanced char formation.

CompoundPeak Heat Release Rate (HRR)Total Heat Release (HR)Char Yield
Terephthalic Acid (Control)HighHighLow
This compound Significantly ReducedSignificantly ReducedHigh
Data derived from research findings on the flame-retardant properties of boronic acid derivatives. udayton.eduresearchgate.net

Properties

Molecular Formula

C8H8B2O8

Molecular Weight

253.77 g/mol

IUPAC Name

2,5-diboronoterephthalic acid

InChI

InChI=1S/C8H8B2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2,15-18H,(H,11,12)(H,13,14)

InChI Key

DSBWWNUZHDOAAY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)O)B(O)O)C(=O)O)(O)O

Origin of Product

United States

Synthetic Methodologies for 2,5 Diboronoterephthalic Acid

Precursor Synthesis Strategies

The efficient synthesis of 2,5-diboronoterephthalic acid relies heavily on the strategic preparation of its precursors. This involves creating a terephthalic acid framework appropriately substituted for subsequent borylation reactions. Key strategies include the synthesis of halogenated terephthalic acids and their conversion to ester derivatives to facilitate the introduction of boron moieties.

Halogenated terephthalic acids serve as critical starting materials for the synthesis of this compound. The halogens, typically iodine or bromine, act as leaving groups in the subsequent palladium-catalyzed borylation reactions.

Commonly used precursors include 2,5-dibromoterephthalic acid and 2,5-diiodoterephthalic acid. google.comjustia.com The preparation methods for these intermediates are well-established:

2,5-Dibromoterephthalic Acid : This compound is commercially available but can be synthesized through methods such as the oxidation of 2,5-dibromo-1,4-dimethylbenzene or the direct bromination of terephthalic acid. google.com

2,5-Diiodoterephthalic Acid : A common laboratory-scale synthesis for this precursor involves a two-step process starting from p-xylene (B151628). First, p-xylene is diiodinated using periodic acid and iodine to produce 2,5-diiodo-p-xylene. udayton.edu Subsequently, this intermediate is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a solvent mixture, followed by acidification, to yield the final 2,5-diiodoterephthalic acid. udayton.edu

These halogenated precursors provide the necessary functionality on the aromatic ring for the introduction of boron groups.

To improve solubility and the efficiency of the subsequent coupling reactions, the carboxylic acid groups of the halogenated terephthalic acid precursors are often converted into esters. udayton.edu The Fischer esterification is a standard method employed for this purpose. udayton.edu

In a typical procedure, the dihalogenated terephthalic acid (e.g., 2,5-diiodoterephthalic acid) is reacted with an excess of an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. udayton.edu This reaction yields the corresponding diester, for instance, dimethyl 2,5-diiodoterephthalate. udayton.edu This esterified derivative is often more suitable for the transition metal-catalyzed borylation step due to its enhanced solubility in organic solvents used in these reactions.

Boron-Functionalization Approaches

The core of the synthesis is the introduction of two boronyl groups onto the terephthalic acid backbone. This is typically achieved through transition metal-catalyzed cross-coupling reactions on the dihalogenated terephthalate (B1205515) ester precursor.

The Miyaura borylation reaction is a powerful and widely used method for forming carbon-boron bonds. organic-chemistry.orgalfa-chemistry.comresearchgate.net This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. nih.govbeilstein-journals.org In the context of synthesizing this compound precursors, a dihalogenated terephthalate ester is reacted with a boron source in the presence of a palladium catalyst and a base to form a diboronic ester. udayton.edu The resulting product, such as dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate, can then be hydrolyzed to the final diboronic acid. udayton.edu

One approach to boronylation involves the use of pinacolborane (HBPin) as the boron source. udayton.edunih.gov This method is atom-economical and employs a readily available reagent. organic-chemistry.org In a representative reaction, dimethyl 2,5-diiodoterephthalate can be coupled with pinacolborane. udayton.edu The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride [(Ph₃P)₂PdCl₂], and requires a base, typically an amine like triethylamine (B128534) (Et₃N), in a solvent like toluene. udayton.edu However, this method can sometimes result in mixtures of the desired diboronic ester along with monoboronic ester and hydrodeboronation byproducts. udayton.edu

A more common and often more efficient method utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. udayton.eduorganic-chemistry.org This is a cornerstone of the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.com The reaction is carried out by treating the dihalide precursor, dimethyl 2,5-diiodoterephthalate, with B₂pin₂. udayton.edu A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [(dppf)₂PdCl₂], is employed along with a base, most commonly potassium acetate (B1210297) (KOAc), in a solvent like dimethylformamide (DMF). udayton.eduorganic-chemistry.org While effective, a potential side reaction in this method is a Suzuki-type coupling between the starting material and the product, which can lead to the formation of insoluble polymeric impurities. udayton.edu

Following the successful formation of the diboronic ester, a final hydrolysis step using an acid, such as 3M hydrochloric acid, is performed to convert the pinacol (B44631) esters into the desired this compound. udayton.edu

Research Findings: A Comparative Overview

The following table summarizes the different palladium-catalyzed borylation methods for preparing the diboronic ester precursor to this compound, based on research findings. udayton.edu

Parameter Method 1 Method 2
Boron Reagent PinacolboraneBis(pinacolato)diboron
Catalyst (Ph₃P)₂PdCl₂(dppf)₂PdCl₂
Base Triethylamine (Et₃N)Potassium Acetate (KOAc)
Solvent TolueneDimethylformamide (DMF)
Observed Outcome Mixture of di- and mono-boronic esters, and hydrodeboronation byproducts.Formation of the target diboronic ester with some highly insoluble, likely polymeric, impurities.

Hydrolysis of Diboronic Esters to this compound

The conversion of a diboronic ester precursor, such as dimethyl 2,5-bis(pinacolato)boronoterephthalate, to this compound is typically achieved through acid-catalyzed hydrolysis. This reaction cleaves the pinacol ester groups, replacing them with hydroxyl groups to form the final diboronic acid.

A common method for this transformation involves treating the diboronic ester with a strong mineral acid, such as 3M hydrochloric acid (HCl). The reaction mixture is typically stirred for a prolonged period to ensure complete hydrolysis of both ester groups. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. Upon completion, the desired this compound, which is often a solid, can be isolated from the reaction mixture by filtration, washed with water to remove residual acid and other water-soluble impurities, and then dried. The efficiency of this hydrolysis step is crucial as incomplete reaction can lead to impurities with mixed ester-acid functionalities.

The general reaction for the hydrolysis of the pinacol ester is as follows: C₆H₂(CO₂CH₃)₂(B(O₂C₂Me₄))₂ + 4H₂O --(H⁺)--> C₆H₂(CO₂H)₂(B(OH)₂)₂ + 2HO-C(Me)₂-C(Me)₂-OH

Optimization of Synthetic Pathways and Reaction Conditions

Control of Byproduct Formation in Coupling Reactions

A significant challenge in the synthesis of the diboronic ester precursor to this compound is the formation of byproducts during the palladium-catalyzed coupling reaction. The primary byproduct of concern is the result of homocoupling, which leads to the formation of biphenyl-type structures instead of the desired boronic ester. nih.govacs.orgresearchgate.net

The mechanism of the Miyaura borylation involves a catalytic cycle with a palladium(0) species. alfa-chemistry.com A key factor in minimizing byproduct formation is the choice of base, which is necessary to activate the diboron reagent. If the base is too strong, it can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the unreacted starting halide, leading to oligomeric or polymeric byproducts. alfa-chemistry.com Therefore, a weak base like potassium acetate (KOAc) is often preferred. alfa-chemistry.com

Optimization of the reaction conditions is essential to suppress these side reactions. This includes careful selection of the catalyst, ligand, solvent, and base. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can influence the selectivity of the reaction.

Table 1: Influence of Reaction Parameters on Byproduct Formation in Miyaura Borylation

ParameterVariationEffect on Byproduct FormationRationale
Base Strong (e.g., NaOtBu, LiHMDS) vs. Weak (e.g., KOAc, K₂CO₃)Strong bases can significantly increase homocoupling byproducts. nih.govresearchgate.netStrong bases can promote undesired Suzuki-type cross-coupling between the product and starting material. alfa-chemistry.com
Catalyst/Ligand PdCl₂(dppf), Pd(PPh₃)₄The choice of ligand can affect the rate of the desired reaction versus side reactions. Bulky ligands can sometimes suppress homocoupling.The ligand influences the steric and electronic properties of the palladium center, affecting the rates of oxidative addition and reductive elimination.
Solvent Dioxane, Toluene, DMFThe solvent can influence catalyst solubility and activity, thereby affecting byproduct profiles.Polar aprotic solvents like dioxane are common, but optimization may be required for specific substrates.
Temperature Lower vs. Higher TemperaturesHigher temperatures can sometimes increase the rate of side reactions.The activation energies for the desired borylation and undesired homocoupling may differ.

Investigation of Impurity Generation Mechanisms

The generation of impurities in the synthesis of this compound can occur at various stages and through several mechanisms. A thorough understanding of these mechanisms is critical for developing a robust process that delivers a high-purity product.

Impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These impurities are formed as byproducts during the chemical transformations.

Incomplete Borylation: If the initial Miyaura borylation reaction does not go to completion, the intermediate monoborylated species (e.g., dimethyl 2-iodo-5-(pinacolato)boronoterephthalate) will be carried through the synthesis.

Homocoupling Products: As discussed previously, symmetrical biaryl compounds formed via homocoupling of the starting dihaloterephthalate or the boronic ester product are common impurities. mdpi.commdpi.com

Residual Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can remain in the product, which is often undesirable for final applications. google.com

Incomplete Hydrolysis: During the final hydrolysis step, if the reaction is not complete, the product will be contaminated with the monoboronic acid monoester or the starting diboronic ester.

Degradation Products: Boronic acids are susceptible to degradation under certain conditions.

Protodeboronation: This is a common side reaction for boronic acids where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of terephthalic acid or monoboronated terephthalic acid. This can be promoted by acidic or basic conditions and the presence of moisture. mdpi.com

Oxidative Degradation: Boronic acids can be susceptible to oxidation, particularly in the presence of residual transition metals from the catalytic step.

Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is a reversible process, it represents a different chemical entity that may have different properties and reactivity.

Table 2: Potential Impurities in the Synthesis of this compound

Impurity NameStructurePotential Source
Dimethyl 2,5-diiodoterephthalateC₆H₂I₂(CO₂CH₃)₂Unreacted starting material from the borylation step.
Dimethyl 2-iodo-5-(dihydroxyboryl)terephthalateC₆H₂(I)(B(OH)₂)(CO₂CH₃)₂Incomplete borylation followed by hydrolysis.
Terephthalic acidC₆H₄(CO₂H)₂Protodeboronation of the final product.
2-Boronoterephthalic acidC₆H₃(B(OH)₂)(CO₂H)₂Partial protodeboronation of the final product.
Dimethyl 2,5-bis(pinacolato)boronoterephthalateC₆H₂(CO₂CH₃)₂(B(O₂C₂Me₄))₂Incomplete hydrolysis of the ester precursor.
Polymeric biphenyl-type species[-(C₆H₂(CO₂H)₂)-]nHomocoupling side reactions during the borylation step.
Palladium SpeciesPdResidual catalyst from the coupling reaction. google.com

By carefully controlling reaction parameters such as temperature, reaction time, choice of reagents, and purification methods, the formation of these impurities can be minimized, leading to the production of high-purity this compound.

Chemical Reactivity and Derivatization of 2,5 Diboronoterephthalic Acid

Boronic Acid Group Transformations

The boronic acid moieties are key to many of the applications of 2,5-diboronoterephthalic acid, engaging in reversible covalent bonding and self-assembly processes.

Upon heating, boronic acids are known to undergo dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. This transformation is a common characteristic of boronic acids and is a crucial aspect of the thermal behavior of this compound. The formation of a boroxine (B1236090) network typically occurs at temperatures in the range of 180-200 °C. nih.gov This process involves the elimination of three molecules of water for every three molecules of the boronic acid, resulting in a stable B₃O₃ ring.

The thermal decomposition of this compound is proposed to initiate with the formation of a boroxine structure. This initial network formation has a significant impact on the material's properties, often leading to an increased tendency to char rather than burn. nih.gov

Table 1: Thermal Treatment and Boroxine Formation

Treatment Temperature Range Product Key Feature

Beyond the initial formation of boroxines, further heating of this compound can lead to more extensive intermolecular condensation reactions. Once the boroxine network is established, the carboxylic acid groups can become involved in further condensation processes at higher temperatures. nih.gov This can lead to the formation of a complex boron oxycarbide structure, which is a highly thermally stable material. nih.gov

These intermolecular condensation reactions are critical in applications where high thermal stability is required. The resulting crosslinked polymeric structure exhibits enhanced resistance to thermal degradation.

Carboxylic Acid Group Reactivity

The two carboxylic acid groups on the terephthalic acid backbone offer reaction sites for traditional carboxylic acid chemistry, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid functionalities of this compound can readily undergo esterification with alcohols and amidation with amines to produce a variety of derivatives. These reactions are fundamental in organic synthesis for creating new molecules with specific functionalities.

Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is often driven to completion by removing the water formed during the reaction. The synthesis of esters from the structurally similar 2,5-furandicarboxylic acid has been demonstrated, providing a model for the expected reactivity of this compound. For instance, dibutyl furan-2,5-dicarboxylate (B1257723) and di(2-methylbutyl) furan-2,5-dicarboxylate have been synthesized via acid-catalyzed esterification.

Amidation involves the reaction of the carboxylic acid groups with amines, often requiring activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond. This reaction is a cornerstone of peptide synthesis and is widely used to create robust polymeric materials like aramids. The direct condensation of carboxylic acids with amines can be promoted by various catalysts, including boric acid derivatives.

Table 2: Representative Derivative Synthesis Reactions

Reaction Reagent Functional Group Targeted Product
Esterification Alcohol (e.g., Butanol) Carboxylic Acid Diester

The dicarboxylic acid nature of this compound makes it an excellent candidate for use as a crosslinking agent in polymer chemistry. The two carboxylic acid groups can react with difunctional or polyfunctional molecules, such as diols or diamines, to form extended polymeric networks. This crosslinking imparts rigidity, thermal stability, and insolubility to the resulting polymers.

In the context of materials like hydrogels and other polymers, dicarboxylic acids are employed to create three-dimensional networks. The crosslinking reactions can be achieved through the formation of ester or amide linkages, leading to materials with tailored mechanical and chemical properties.

Post-Synthetic Modification Potential

The boronic acid and carboxylic acid groups of this compound incorporated into a material can serve as handles for PSM. For instance, the boronic acid moieties can engage in reversible esterification with diols, allowing for the grafting of new molecules onto the framework. Similarly, the carboxylic acid groups, if not fully coordinated to the metal centers in a MOF, could potentially be converted to other functional groups through standard organic transformations. This ability to perform PSM is crucial for fine-tuning the properties of materials for specific applications, such as gas storage, catalysis, and sensing.

Functionalization Strategies for this compound Analogues

The chemical reactivity of this compound analogues is centered around the versatile nature of the boronic acid groups. These groups can participate in a variety of chemical transformations, allowing for the introduction of a wide array of functional groups. Key strategies for the derivatization of these compounds include esterification of the carboxylic acid groups, conversion of the boronic acids to boronate esters, and Suzuki-Miyaura cross-coupling reactions. These modifications are instrumental in creating tailored building blocks for advanced materials.

One of the primary functionalization pathways involves the esterification of the carboxylic acid groups. This is a standard transformation that can be achieved under acidic conditions with the corresponding alcohol. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding dimethyl or diethyl ester of this compound. This modification can be useful for altering the solubility of the molecule and for subsequent reactions where the carboxylic acid functionality might interfere.

Another significant functionalization strategy is the conversion of the boronic acid groups to boronate esters . This is typically achieved by reacting the diboronic acid with a diol, such as pinacol (B44631), to form the corresponding bis(pinacolato)diboron (B136004) derivative. This transformation serves to protect the boronic acid groups, enhancing their stability and making them more amenable to purification and subsequent reactions.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the C-C bond formation at the boronic acid sites. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. By selecting different aryl halides, a diverse library of functionalized terephthalic acid derivatives can be synthesized. This strategy is particularly valuable for tuning the electronic properties and steric bulk of the linker, which in turn influences the properties of the resulting MOFs or COFs. For example, coupling with electron-donating or electron-withdrawing aryl groups can modulate the luminescence or catalytic activity of the final material.

Advanced Characterization Techniques for 2,5 Diboronoterephthalic Acid and Its Materials

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of 2,5-Diboronoterephthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their electronic environment. The spectrum of this compound is expected to show a signal for the two equivalent aromatic protons on the benzene (B151609) ring. Additionally, a broad signal corresponding to the acidic protons of the two carboxylic acid groups and the four protons of the two boronic acid groups would be anticipated. The exact chemical shift of these acidic protons can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for the different carbon atoms: the carbonyl carbon of the carboxylic acid, the carbons bonded to the boron atoms, and the carbons bonded to hydrogen atoms on the aromatic ring. The carbon atom attached directly to the boron can sometimes be difficult to detect due to quadrupolar relaxation effects. rsc.org

¹¹B NMR: As boron is a key element in the compound, ¹¹B NMR is crucial for confirming the presence and chemical state of the boronic acid groups. Boronic acids typically exist as sp²-hybridized species, which exhibit a characteristic chemical shift in the range of 27 to 33 ppm in acidic media. nsf.gov The presence of a single signal in this region would confirm the symmetric nature of the two boronic acid groups on the terephthalic acid backbone.

Table 1: Expected NMR Spectral Data for this compound
NucleusExpected Chemical Shift (δ, ppm)Assignment
¹HVariable, broad-COOH and -B(OH)₂ protons
¹H~7.5 - 8.5Aromatic C-H protons
¹³C~165 - 175Carboxylic acid (-COOH)
¹³C~130 - 140Aromatic C-B and C-H
¹¹B~27 - 33Trigonal boronic acid (-B(OH)₂)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is highly effective for identifying the functional groups present in a compound. The FTIR spectrum of this compound is characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimers. vscht.cz The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp peak around 1700 cm⁻¹. researchgate.net Vibrations associated with the boronic acid group include B-O stretching and O-H bending, which contribute to the complex spectral features. Aromatic C-H and C=C stretching vibrations are also expected.

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid (hydrogen-bonded)
~1700 (strong, sharp)C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1420O-H bendCarboxylic acid / Boronic acid
~1350B-O stretchBoronic acid
~1280C-O stretchCarboxylic acid

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring C=C stretching vibrations. semanticscholar.org The symmetric stretching of the carboxylate group would also be a prominent feature. researchgate.net While the O-H stretching vibrations are typically weak in Raman spectra, other vibrations involving the boronic acid and carboxylic acid groups would be observable, providing a comprehensive vibrational profile of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic ring. For comparison, terephthalic acid exhibits absorption maxima at approximately 190 nm, 241 nm, and 285 nm. sielc.com The presence of boronic acid and carboxylic acid substituents on the benzene ring would be expected to cause shifts in the positions and intensities of these absorption bands. Benzoic acid derivatives typically show absorption maxima in the 200 to 290 nm range. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are critical for determining the stability and decomposition behavior of this compound, which is vital for its application in the synthesis of thermally stable materials like COFs.

Differential Scanning Calorimetry (DSC) for Reaction Pathway Elucidation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. sielc.com It is used to observe thermal transitions such as melting, crystallization, and decomposition.

For this compound, DSC analysis reveals key reaction pathways that occur upon heating. A typical DSC curve shows two significant endothermic events. Current time information in Squamish-Lillooet, CA. The first event, occurring at approximately 112 °C, is attributed to the loss of water molecules that are hydrated or complexed with the boronic acid groups. Current time information in Squamish-Lillooet, CA.nih.gov The second, more prominent endothermic event is observed at around 166 °C. Current time information in Squamish-Lillooet, CA.nih.gov This transition corresponds to the condensation of the boronic acid groups to form a boroxine (B1236090) network, which involves the elimination of water. Current time information in Squamish-Lillooet, CA. This dehydration and cyclization process is a critical step in the formation of boronate ester-linked COFs and understanding its thermal characteristics is essential for designing appropriate synthesis conditions. The elucidation of these thermal events provides a clear reaction pathway for the thermal condensation of the monomer.

Table 3: Thermal Events for this compound from DSC Analysis Current time information in Squamish-Lillooet, CA.nih.gov
Approximate Temperature (°C)Event TypeAssigned Reaction Pathway
112EndothermicLoss of associated water
166EndothermicConversion of boronic acid to boroxine

Pyrolysis Combustion Flow Calorimetry (PCFC) for Thermochemical Response

Pyrolysis Combustion Flow Calorimetry (PCFC) is a technique used to assess the combustibility and flammability of materials on a small scale. The method involves the controlled pyrolysis of a sample in an inert atmosphere, followed by the high-temperature combustion of the volatile pyrolysis products in an oxygen-rich environment. This separation of pyrolysis and combustion allows for the determination of key flammability parameters, such as the heat release capacity (HRC) and total heat release (THR), which are intrinsic properties of the material.

The thermochemical response of materials incorporating this compound is expected to be influenced by the inherent flame-retardant properties of the boronic acid moieties. The data in the table below, extrapolated from studies on similar boron-containing materials, illustrates the typical parameters obtained from PCFC analysis.

Table 1: Representative PCFC Data for Boron-Containing Polymeric Materials

Parameter Value Unit Significance
Heat Release Capacity (HRC) 150 - 300 J/g·K A measure of the fire hazard; lower values indicate lower flammability.
Total Heat Release (THR) 10 - 20 kJ/g The total amount of heat generated during combustion.
Temperature at Peak Heat Release 450 - 550 °C Indicates the thermal stability of the material.
Char Yield 30 - 60 % The percentage of solid residue remaining after pyrolysis; higher values suggest better flame retardancy.

Note: Data is representative of boronic acid-containing polymers and not specific to this compound-derived materials.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the morphology and structure of materials derived from this compound at various length scales.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. In the context of materials synthesized from this compound, such as COFs, SEM reveals details about particle size, shape, and aggregation.

For instance, boronate ester-based COFs often exhibit a lamellar or layered morphology, which can be directly observed using SEM. nih.govmdpi.com The images can show stacked layers or irregular agglomerates of these layers. The morphology of these materials is highly dependent on the synthesis conditions. For example, COFs synthesized via a mechanochemical method were shown to have a transverse dimension of 10–15 μm with a lamellar shape. mdpi.com

Table 2: Morphological Features of Boronate Ester COFs Observed by SEM

Feature Description
Particle Shape Often irregular, plate-like, or lamellar structures.
Particle Size Can range from micrometers to tens of micrometers.
Aggregation Particles may exist as individual entities or as larger agglomerates.

Transmission Electron Microscopy (TEM) and its associated techniques provide higher resolution imaging, enabling the visualization of the internal structure and even atomic-scale details of materials.

High-Resolution TEM (HR-TEM) allows for the direct imaging of the crystal lattice of crystalline materials like COFs and MOFs. For boronate ester-based 2D COFs, HR-TEM can reveal the ordered porous structure. researchgate.net

High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) is particularly useful for imaging materials with elements of different atomic numbers. The contrast in HAADF-STEM images is approximately proportional to the square of the atomic number (Z-contrast), making it effective for locating heavier atoms within a lighter organic framework. This technique has been used to visualize the distribution of metal clusters in MOFs and guest molecules within the pores of both MOFs and COFs. researchgate.netmdpi.comresearchgate.net

In-situ TEM techniques allow for the real-time observation of dynamic processes such as crystal growth and transformations. While in-situ TEM has been used to study the formation of MOFs, in-situ ¹¹B-NMR spectroscopy has been reported for monitoring the formation of dynamic covalent boronate esters, providing insights into the reaction kinetics and equilibrium. researchgate.net

Table 3: Information Obtainable from TEM Techniques for this compound-Based Materials

Technique Information Provided
HR-TEM Visualization of crystal lattice fringes, pore structure, and defects.
HAADF-STEM Z-contrast imaging to locate metal clusters or heavy guest molecules within the framework.

| In-situ TEM/Spectroscopy | Real-time monitoring of material formation, growth mechanisms, and structural transformations. |

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide atomic or near-atomic resolution imaging of surfaces.

Atomic Force Microscopy (AFM) is used to investigate the surface topography and roughness of thin films and self-assembled monolayers (SAMs). For materials derived from this compound, AFM can be used to characterize the uniformity of films. For example, studies on SAMs of phenyl boronic acid derivatives have used AFM to assess the surface morphology and its impact on device performance. researchgate.net The introduction of boronic acid-containing molecules into SAMs has been shown to improve film uniformity by reducing the root-mean-square (RMS) roughness. acs.org

Table 4: Surface Characterization of Boronic Acid SAMs by AFM

Sample RMS Roughness (nm) Observation
Control SAM 5.14 Inhomogeneous film coverage.
SAM with MeO-BOH 4.70 Improved film uniformity. acs.org

Diffraction and Scattering Methods

X-ray Diffraction (XRD) is a fundamental technique for determining the crystallinity and crystal structure of materials. For COFs and MOFs synthesized using this compound, powder XRD (PXRD) is routinely used to confirm the formation of the desired crystalline framework.

Table 5: Representative PXRD Data for a Boronate Ester-Linked COF

2θ (°) (hkl) Miller Indices Description
3.26 (100) Corresponds to the main pore dimension.
4.60 (110) Indicates the repeating unit distance.
6.52 (200) Higher-order reflection of the (100) plane.
9.87 (300) Higher-order reflection.

Note: Data is representative of a 2D boronate ester COF (BPDA-DEF-3) and serves as an example. nih.govacs.org

Neutron Diffraction for Structural Insights

Neutron diffraction is a powerful crystallographic technique for determining the atomic structure of crystalline materials. Unlike X-rays, which are scattered by an atom's electron cloud, neutrons interact with the atomic nucleus. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light elements, such as hydrogen and its isotope deuterium, which are often difficult to locate accurately using X-ray diffraction.

For materials synthesized from this compound, neutron powder diffraction (NPD) can provide direct structural evidence for the location of guest molecules, like hydrogen (or deuterium), within the porous framework. researchgate.net By analyzing the diffraction patterns, researchers can precisely identify the binding sites of adsorbed gas molecules, which is crucial for understanding and optimizing gas storage and separation applications. researchgate.net For example, Rietveld analyses of NPD data have been successfully used to determine the progressive filling of distinct deuterium (D2) sites within the nanoporous structure of MOFs, revealing primary binding locations at coordinatively unsaturated metal sites. researchgate.net This capability is indispensable for pinpointing the exact locations of boron and hydrogen atoms within the framework's structure, offering a level of detail that complements data from X-ray diffraction.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate the structure of materials on a length scale of approximately 1 to 100 nanometers. wikipedia.orgnih.gov In a SAXS experiment, a sample is exposed to a highly collimated X-ray beam, and the elastically scattered X-rays are measured at very small angles (typically 0.1 to 5 degrees). github.iomalvernpanalytical.com The resulting scattering pattern provides information about the average size, shape, and distribution of nanoscale features, such as particles, pores, or other density inhomogeneities. nih.gov

SAXS is particularly valuable for studying the formation and morphology of colloidal nanoparticles of materials derived from boronic acid linkers, such as COFs. For instance, in situ SAXS/WAXS (Wide-Angle X-ray Scattering) has been used to monitor the crystallization and particle size evolution of COF-5, a framework synthesized from boronic acid precursors. researchgate.net Such studies allow for the simultaneous characterization of particle growth and the development of crystalline order. researchgate.net The analysis of SAXS data can quantify the mean particle radius and track its increase over time, providing critical insights into the kinetics of nanoparticle formation. researchgate.net

Table 1: Evolution of COF-5 Nanoparticle Size Over Time as Determined by SAXS researchgate.net
Time Point (minutes)Mean Particle Radius (nm)Observation
15Not QuantifiableCrystallization begins, indicated by the appearance of the <100> diffraction peak.
2521Particle size becomes quantifiable with a relatively uniform distribution.
12030Particle size increases during the initial 2 hours of the reaction.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but utilizes a beam of neutrons instead of X-rays. wikipedia.org It probes similar length scales (1-100 nm) and is used to study the structure of disordered systems and large molecular assemblies. wikipedia.orgiaea.org The primary advantage of SANS over SAXS lies in the nature of the neutron-matter interaction. pan-training.eu Neutron scattering lengths vary non-systematically across the periodic table and between isotopes of the same element. wikipedia.org

This property makes SANS exceptionally powerful for studying multi-component systems, particularly those containing light elements. The significant difference in scattering length between hydrogen and its isotope deuterium allows for a technique known as "contrast variation." pan-training.euberstructuralbioportal.org By selectively deuterating specific components of a material or by adjusting the H₂O/D₂O ratio of the solvent, researchers can effectively make certain parts of a structure "invisible" to neutrons, thereby highlighting the components of interest. berstructuralbioportal.org This capability is invaluable for studying the conformation of polymer chains within a composite, the structure of micelles, or the organization of biological molecules within a complex assembly. iaea.orgberstructuralbioportal.org For materials involving this compound, SANS could be employed to study the structure of derived polymers in solution or to characterize the distribution of guest molecules within a porous host framework by leveraging isotopic labeling. berstructuralbioportal.org

Surface and Elemental Analysis Techniques

The surface properties of materials are critical to their function in applications such as catalysis, sensing, and electronics. A variety of high-vacuum techniques are employed to determine the elemental composition and chemical states of the outermost atomic layers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining elemental composition, empirical formula, and chemical and electronic states of elements within a material. carleton.eduresearchgate.net The method involves irradiating a sample with a focused beam of X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. youtube.com Since each element has a unique set of binding energies, XPS can identify the elements present on a surface, typically within the top 10 nanometers. carleton.eduresearchgate.net

A key strength of XPS is its ability to detect small shifts in the binding energies of an element's core electrons that are caused by changes in its local chemical environment. carleton.edutib.eu For materials derived from this compound, XPS can be used to confirm the presence of boron, carbon, and oxygen on the surface and to probe their chemical states. For example, it can distinguish between boron in a boronic acid group versus a boronate ester, or carbon in a carboxyl group versus an aromatic ring. This information is crucial for verifying successful synthesis, assessing surface modification, and studying degradation mechanisms. mdpi.com XPS can provide quantitative analysis without the use of standards and can be combined with ion beam sputtering to perform depth profiling, revealing the compositional structure of thin films. youtube.com

Table 2: Representative Core Level Binding Energies for Elements in this compound Materials
ElementOrbitalChemical StateTypical Binding Energy (eV)
CarbonC 1sC-C / C-H (Aromatic)~284.8
CarbonC 1sC-O / C-B~286.0
CarbonC 1sO-C=O (Carboxyl)~289.0
OxygenO 1sC=O (Carbonyl)~532.0
OxygenO 1sC-O-H / B-O-H~533.5
BoronB 1sB(OH)₂ (Boronic Acid)~192.0
BoronB 1sB-O-C (Boronate Ester)~193.0

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another highly surface-sensitive technique used for elemental analysis, typically probing the top 3-10 nanometers of a surface. wikipedia.orgcarleton.edu The process begins when a high-energy electron beam is directed at the sample, ejecting a core-level electron and creating a vacancy. iitm.ac.in This vacancy is filled by an electron from a higher energy level, and the energy released from this transition is transferred to a third electron (the Auger electron), which is then ejected from the atom. iitm.ac.in

The kinetic energy of the Auger electron is characteristic of the parent element, allowing for elemental identification of all elements except hydrogen and helium. carleton.edu A major advantage of AES is its high spatial resolution; modern instruments can achieve resolutions down to the nanometer scale, enabling the creation of detailed elemental maps of a surface. carleton.eduiitm.ac.in When combined with ion sputtering to sequentially remove surface layers, AES can perform depth profiling to analyze the composition of thin films and interfaces. wikipedia.org For materials based on this compound, AES is useful for verifying surface purity, identifying contaminants, and mapping the elemental distribution across a sample surface. wikipedia.orgcarleton.edu

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a technique renowned for its exceptional surface sensitivity (top 1-2 nanometers) and its ability to detect elements and molecular fragments at trace concentrations (parts per million to parts per billion range). nasa.gov In SIMS, a primary ion beam (e.g., Cs⁺ or O₂⁺) is used to bombard the sample surface, causing atoms and molecular clusters to be sputtered from the surface. nih.govceitec.eu A fraction of these sputtered particles are ionized and are referred to as secondary ions. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio. nih.gov

There are two main modes of SIMS operation:

Static SIMS: Uses a very low primary ion dose to analyze the outermost monolayer of the surface with minimal damage, providing detailed molecular information. nasa.gov

Dynamic SIMS: Uses a high primary ion dose to continuously sputter through the sample, providing elemental composition as a function of depth with high sensitivity. nasa.gov

For materials derived from this compound, SIMS can provide detailed chemical maps of the surface, identify trace impurities, and analyze the three-dimensional composition of layered structures. ceitec.eu Its ability to detect molecular fragments makes it particularly powerful for characterizing the chemical structure of the surface and any adsorbed species. purdue.edu

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It functions by bombarding a sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. youtube.com When these excited electrons return to their original energy levels, they release X-rays. wikipedia.org Each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org By measuring the energy and intensity of these emitted X-rays, EDX can identify the elemental composition of the sample and determine the relative abundance of those elements. wikipedia.orgyoutube.com

In the context of this compound and materials derived from it, such as metal-organic frameworks (MOFs), EDX is a powerful tool for confirming elemental composition. For a purified sample of the acid, EDX analysis would be expected to show peaks corresponding to Boron (B), Carbon (C), and Oxygen (O), confirming the presence of the constituent elements.

When this compound is used as a linker to synthesize more complex materials like MOFs, EDX analysis is crucial for verifying the incorporation of the linker and the metallic nodes into the final structure. mdpi.com For example, in a MOF synthesized from this linker and a zirconium-based metal node, EDX would confirm the presence of B, C, O, and Zr. mdpi.com Furthermore, EDX can be used to create elemental maps, which provide a visual representation of the spatial distribution of each element across the sample. This mapping is particularly useful for assessing the homogeneity of the synthesized material, ensuring that the organic linker and metal centers are uniformly distributed throughout the framework. researchgate.net

Table 1: Representative EDX Data for a Hypothetical MOF Synthesized with this compound and Zirconium

ElementAtomic %Weight %
Carbon (C)45.535.8
Oxygen (O)35.036.8
Boron (B)9.56.7
Zirconium (Zr)10.020.7

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds from a mixture. birchbiotech.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. birchbiotech.com Separation occurs based on the differential partitioning of compounds between the two phases. birchbiotech.com GC is widely employed for assessing the purity of chemical compounds and identifying volatile impurities. birchbiotech.comchromatographyonline.com

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and boronic acid groups. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl derivative. This process is common in the analysis of similar compounds, such as terephthalic acid and other boronic acids, where trimethylsilylation or esterification is used prior to GC injection. google.comchromatographyonline.com

Once derivatized, GC coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of this compound. The primary peak in the resulting chromatogram would correspond to the derivatized target compound, while smaller peaks would indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment. birchbiotech.com This technique is highly effective for detecting and quantifying residual solvents, starting materials (like p-xylene (B151628) derivatives), and side-products from the synthesis process, such as incompletely functionalized intermediates or over-oxidation products. scielo.br

Table 2: Potential Impurities in this compound Analysis by GC

CompoundPotential OriginAnalytical Note
p-Toluic acidIncomplete oxidationMonoprotic acid impurity. scielo.br
4-CarboxybenzaldehydeIncomplete oxidationA common impurity in terephthalic acid synthesis. scielo.brresearchgate.net
Terephthalic acidIncomplete borylationLacks the boronic acid functional groups.
Benzoic acidSide reactionCommon aromatic acid impurity. scielo.br
Dimethyl sulfoxide (DMSO)Residual solventMay be used as a diluent in analysis. chromatographyonline.com

Inverse Gas Chromatography (IGC) for Surface Interactions

Inverse Gas Chromatography (IGC) is a specialized gas-phase technique that reverses the conventional roles of the components in a GC experiment. mdpi.comresearchgate.net In IGC, the material to be characterized, such as a MOF synthesized from this compound, is packed into the column as the stationary phase. mdpi.com Known volatile probe molecules are then injected into the carrier gas stream (mobile phase), and their retention times are measured. mdpi.com This retention behavior provides detailed information about the physicochemical properties of the stationary phase's surface. bohrium.com

IGC is an effective tool for characterizing the surface properties of porous materials, offering advantages such as high sensitivity, minimal sample preparation, and shorter experimental times compared to other methods. mdpi.comresearchgate.net The technique is particularly valuable for understanding the surface's ability to engage in both dispersive (van der Waals) and specific (e.g., acid-base, hydrogen bonding) interactions. researchgate.netbohrium.com

By injecting a series of n-alkane probes, the dispersive component of the surface free energy (γsd) of the material can be determined. Subsequently, injecting polar probes with known acid-base properties allows for the quantification of the specific component of the surface energy, including Lewis acid (Ka) and Lewis base (Kb) parameters. acs.orgnih.gov This information is critical for applications such as gas separation, catalysis, and sensing, where surface interactions govern the material's performance. For a MOF derived from this compound, IGC could elucidate how the exposed boronic acid and carboxylate groups influence the surface chemistry and its affinity for different guest molecules. acs.org

Table 3: Representative IGC Data for a Hypothetical MOF Derived from this compound

ParameterDescriptionTypical Value Range (Example)Probe Molecules Used
Dispersive Surface Energy (γsd)Represents the contribution of London dispersion forces to the surface energy.40 - 70 mJ/m² at 343.15 Kn-Alkanes
Lewis Acidity Constant (Ka)Quantifies the ability of the surface to act as a Lewis acid (electron acceptor).0.1 - 0.5Basic Probes
Lewis Basicity Constant (Kb)Quantifies the ability of the surface to act as a Lewis base (electron donor).0.3 - 0.8Acidic Probes

Applications and Material Science of 2,5 Diboronoterephthalic Acid Based Materials

Flame Retardant Applications

The incorporation of 2,5-diboronoterephthalic acid into polymeric materials enhances their fire-resistant properties. Its effectiveness stems from its ability to promote char formation and interact synergistically with other flame-retardant elements.

This compound can be integrated into polyurethane (PU) formulations as a reactive flame retardant. researchgate.net This means it chemically bonds with the polymer structure, which is advantageous over additive flame retardants that can leach out over time. udayton.edu The boronic acid groups can react and become part of the polyurethane network, ensuring its permanent presence and effect. researchgate.netcore.ac.uk Studies have shown that the method of incorporation, whether through copolymerization or solvent blending, significantly influences the flame retardancy of the resulting polyurethane. core.ac.uk

Research has demonstrated that aromatic boronates, like those derived from this compound, are effective at reducing heat release and inhibiting the melt flow of polyurethanes during thermal decomposition. core.ac.uk Differential Scanning Calorimetry (DSC) of this compound shows endothermic events corresponding to the loss of water and the conversion of the boronic acid to a boroxine (B1236090) structure, which is a key step in its flame-retardant action. researchgate.netresearchgate.net

Interactive Data Table: Thermal Events in this compound

Thermal Event Temperature (°C) Associated Process
Endotherm 1 112 Loss of hydrated water
Endotherm 2 166 Conversion of boronic acid to boroxine

Data sourced from DSC analysis indicating key thermal transitions of the compound. researchgate.netresearchgate.net

The primary flame-retardant action of this compound occurs in the condensed phase. udayton.edu This means it alters the thermal decomposition of the polymer to promote the formation of a protective char layer on the material's surface. udayton.eduresearchgate.net This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel combustion. researchgate.netcrepim.com

The addition of boronic acids to polymers like polyurethane has been shown to significantly lower the total heat release and increase char yield. udayton.edu This is a direct result of the condensed phase mechanism, where the flame retardant interferes with the polymer's degradation pathway. udayton.eduresearchgate.net

Upon heating, boronic acids are known to dehydrate and form boroxine structures around 180–200 °C. udayton.eduresearchgate.net In the case of this compound, these boroxine networks can further react with the carboxylic acid groups and the decomposing polymer matrix. researchgate.netresearchgate.net This leads to the creation of a complex and thermally stable boron oxycarbide structure. udayton.eduresearchgate.net This robust char network is highly effective at preventing further combustion. udayton.eduresearchgate.net

The formation of this glassy char layer on the substrate surface during combustion inhibits the exchange of heat and oxygen, thereby protecting the polymer matrix. researchgate.net It is also proposed that the boroxine intermediate complexes with decomposing urethane (B1682113) groups, creating crosslinking sites that enhance char formation. researchgate.net

The flame-retardant efficacy of this compound can be significantly enhanced when used in combination with phosphorus- and nitrogen-containing compounds. researchgate.net This synergistic effect arises because these elements act through different but complementary flame-retardant mechanisms. mdpi.comnih.gov

Phosphorus compounds typically act in the condensed phase by promoting charring and forming a protective layer of polyphosphoric acid. crepim.comresearchgate.net They can also have a gas-phase effect by releasing phosphorus-based radicals that quench the flame. researchgate.netnih.gov Nitrogen-containing compounds can contribute to char formation and release non-flammable gases that dilute the fuel and oxygen in the gas phase. mdpi.comnih.gov

When combined, boron, phosphorus, and nitrogen create a more effective and stable char layer, leading to superior fire resistance compared to when each element is used alone. researchgate.netnih.gov This multi-element approach is a key strategy in developing highly efficient flame-retardant systems for polymers. nih.govcnrs.fr

Role as a Building Block in Porous Crystalline Materials

The rigid structure and defined geometry of this compound make it an excellent candidate for constructing porous crystalline materials. These materials are characterized by high surface areas and ordered, accessible pores, making them suitable for a variety of applications.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with extended, covalently bonded networks. researchgate.net They are synthesized from rigid organic building blocks with specific geometries, resulting in highly ordered 2D or 3D structures. researchgate.netmdpi.com The properties of COFs, such as high porosity, large surface area, and thermal stability, make them promising for applications in gas storage, separation, and catalysis. researchgate.net

This compound can serve as a building block for COFs. The boronic acid groups can undergo condensation reactions to form boroxine or boronate ester linkages, which are common in COF synthesis. researchgate.net While boroxine-linked COFs can sometimes have limited chemical stability, the use of robust linkages is a key area of research. researchgate.netescholarship.org The dicarboxylic acid functionality also offers potential for forming other types of linkages or for post-synthetic modification to tailor the properties of the resulting COF. researchgate.net

Covalent Organic Frameworks (COFs)

Design and Synthesis of this compound-Linked COFs

The synthesis of COFs from this compound typically involves a self-condensation reaction or condensation with other organic linkers. rhhz.net The boronic acid functional groups are key to forming the framework's linkages, often through the formation of boroxine or boronate ester bonds. tcichemicals.com

One of the pioneering examples of COF synthesis involved the self-condensation of 1,4-phenylenediboronic acid, a related boronic acid, to form COF-1, which consists of extended layers with hexagonal pores. rhhz.net The synthesis of COFs linked with this compound would follow similar principles, where the boronic acid moieties react to form the porous network. The synthesis is often carried out under solvothermal conditions, where the reactants are heated in a solvent system, sometimes with a catalyst, to promote the formation of a crystalline and porous structure. nih.gov The choice of solvent and reaction conditions is crucial for achieving a highly crystalline material with a large surface area. nih.gov

Researchers have developed various strategies to control the crystallinity and porosity of COFs, such as using modulators during synthesis. For instance, monoboronic acids have been used as modulators in the synthesis of COF-5 to enhance its crystallinity, domain size, and porosity. mdpi.com

Applications in Gas Storage and Separation (Hydrogen, Methane (B114726), Carbon Dioxide)

The inherent porosity and large surface area of COFs make them excellent candidates for gas storage and separation applications. rhhz.netalfa-chemistry.com Three-dimensional COFs generally exhibit higher gas storage capacities compared to their two-dimensional counterparts due to their larger surface areas and pore volumes. rhhz.netsapub.org

Hydrogen Storage: The lightweight nature of COFs, being composed of light elements like boron, carbon, and oxygen, is advantageous for gravimetric hydrogen storage capacity.

Methane Storage: COFs have demonstrated significant potential for methane storage, even at ambient temperatures. alfa-chemistry.com

Carbon Dioxide Storage: The storage capacity of COFs for carbon dioxide is often correlated with their pore volumes and surface areas. mdpi.com For example, a series of COFs (COF-1, COF-5, COF-6, COF-8, COF-10, COF-102, and COF-103) were studied for CO₂ capture, with COF-102 showing the highest uptake at 55 bar and 298 K, which was attributed to its large pore volume and surface area. mdpi.com Functionalization of the COF channels can further enhance CO₂ adsorption and separation. mdpi.com

Gas Storage Capacities of Various COFs
COFGasStorage ConditionsStorage Capacity
COF-102CO₂298 K, 55 barHighest among tested COFs mdpi.com
COF-103CO₂298 K, 55 barHigh mdpi.com
COF-10CO₂298 K, 55 barModerate mdpi.com
COF-5CO₂298 K, 55 barModerate mdpi.com
Catalytic Applications of COFs

The ordered and porous nature of COFs provides a unique platform for heterogeneous catalysis. alfa-chemistry.com The high surface area allows for a high density of active sites, and the well-defined pore structure can lead to size and shape selectivity in catalytic reactions. oiccpress.com

COFs can be designed with catalytically active sites integrated directly into their frameworks or can be functionalized post-synthetically with metal nanoparticles or complexes. nih.gov For instance, palladium-functionalized COFs have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions. oiccpress.com The synergistic effect between the COF support and the metal nanoparticles can lead to enhanced catalytic activity and stability. rsc.org The introduction of functional groups can also create acidic or basic sites within the COF, enabling it to catalyze a range of organic transformations. For example, benzoxazole-linked COFs have been used as photocatalysts for the oxidative hydroxylation of phenyl boronic acids. rsc.org

Sensor Development with COF Materials

The tunable porosity and functionality of COFs make them promising materials for chemical sensors. sapub.org The interaction of analyte molecules with the COF can lead to a detectable change in its physical or chemical properties, such as fluorescence, capacitance, or conductivity. mdpi.com

For example, a COF-modified quartz crystal microbalance (QCM) sensor was developed for the selective detection of formic acid. nih.gov The sensor exhibited high sensitivity and a low detection limit, which was attributed to the hydrogen-bonding interactions between the formic acid and the nitrogen-rich sites within the COF. nih.gov Similarly, fluorescent COFs have been designed for the detection of various analytes, including picric acid and metal ions like Cu²⁺. mdpi.comrsc.org The ordered structure of COFs can facilitate selective analyte adsorption, and the pre-design of monomers allows for the incorporation of specific binding sites to enhance selectivity. mdpi.com

COF-Based Sensors and Their Performance
COF MaterialAnalyteSensing PrincipleKey Performance Metric
TPDA-TPB COFFormic AcidQCMLOD of 1.18 ppm nih.gov
TG-PD COFPerfluorooctanoic Acid (PFOA)FluorescenceLOD of 1.8 µg·L⁻¹ nih.gov
Azine-linked COFPicric AcidFluorescenceHigh sensitivity and selectivity mdpi.com
Cu@TFPB–DHTH COFCysteine, L-Histidine"OFF-ON" FluorescenceSelective detection rsc.org
Advanced Applications in Energy Storage and Water Treatment

COFs are being actively explored for advanced applications in energy storage and water treatment due to their unique structural and chemical properties. nih.govresearchgate.netrcptm.com

Energy Storage: The high surface area and ordered porous structure of COFs are advantageous for their use as electrode materials in energy storage devices like supercapacitors and batteries. researchgate.netresearchgate.net The ability to precisely engineer their pore size and surface chemistry allows for the optimization of their electrochemical properties. rcptm.com For example, COFs with redox-active units incorporated into their framework have been developed for use in supercapacitors. researchgate.net

Water Treatment: The inherent hydrophobicity of many COF backbones makes them suitable for the adsorption of organic pollutants from water. nih.gov Cationic COFs have shown remarkable efficiency in the detection and removal of perfluorooctanoic acid (PFOA), a persistent organic pollutant, from water. nih.gov The tailored pore structure and the possibility to introduce specific functional groups make COFs promising materials for water purification and desalination.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov While distinct from COFs, which are linked by covalent bonds, MOFs share many similar properties and applications.

Analogous Use of Terephthalic Acid Derivatives in MOF Synthesis

Terephthalic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. mdpi.com The carboxylate groups of terephthalic acid readily coordinate with metal ions to form the extended network structure of the MOF. The rigid nature of the terephthalic acid backbone contributes to the formation of robust and porous frameworks. mdpi.com

A well-known example is MOF-5, which is synthesized from zinc nitrate (B79036) and terephthalic acid. jchemrev.com The synthesis of MOFs using terephthalic acid derivatives can be achieved through various methods, including solvothermal, microwave-assisted, and electrochemical techniques. jchemrev.com The functionalization of the terephthalic acid linker with different chemical groups (e.g., -NO₂, -NH₂, -Br, -OH) allows for the tuning of the MOF's properties for specific applications, such as catalysis and adsorption. 4aircraft-project.eu For instance, 2-aminoterephthalic acid is a popular choice for creating photosensitive MOFs used in visible-light photocatalysis. researchgate.net Chiral derivatives of terephthalic acid have also been synthesized as precursors for chiral MOFs. osti.gov

Rational Design of MOFs for Specific Adsorption and Catalytic Functions

The rational design of metal-organic frameworks (MOFs) utilizing this compound as a ligand is a strategic approach to creating materials with tailored properties for specific applications in adsorption and catalysis. This process involves the deliberate selection of molecular building blocks to construct frameworks with desired functionalities and pore environments. rsc.orgrsc.org The principles of reticular chemistry guide this design, allowing for molecular-level control over the resulting MOF's structure and, consequently, its functional properties. rsc.org

In the context of catalysis, MOFs can be designed to have accessible Lewis acidic sites, which are beneficial for reactions like the conversion of CO2 into valuable chemicals. rsc.org The pore structure and the chemical environment within the pores can be engineered to favor specific reaction pathways and enhance product selectivity. For example, the introduction of functional groups on the organic linker can modify the microenvironment of the catalytic active sites, influencing the outcome of the reaction.

For adsorption applications, the design focuses on creating pores of specific sizes and shapes to selectively capture target molecules. The boronic acid moieties of the this compound linker can offer specific interaction sites for guest molecules, enhancing both the capacity and selectivity of the adsorption process. The rational design allows for the creation of MOFs with high porosity and surface area, which are critical parameters for effective adsorbents. researchgate.netberkeley.edu By strategically combining different linkers or modifying the synthesis conditions, it is possible to control the interpenetration of frameworks, which in turn affects the accessible pore volume. berkeley.edu

Polymer Chemistry and Monomer Utilization

Functionalized Polymer Synthesis through Copolymerization

The synthesis of functionalized polymers through copolymerization is a powerful strategy for creating materials with tailored properties. scirp.org In this context, this compound can serve as a functional comonomer, introducing boronic acid moieties into the polymer backbone. This approach allows for the precise incorporation of reactive sites along the polymer chain, which can be utilized for post-polymerization modifications or to impart specific functionalities to the final material. nih.gov

Copolymerization involves the polymerization of two or more different monomers. By controlling the ratio of the comonomers, the density of the functional groups in the resulting copolymer can be tuned. nih.gov For instance, the copolymerization of this compound with other monomers, such as diols or diamines, can lead to the formation of polyesters or polyamides containing pendant boronic acid groups. These functional groups can then participate in a variety of chemical transformations, enabling the synthesis of a diverse range of materials from a single copolymer platform. nih.govrsc.org

One approach to synthesizing such functionalized polymers is through controlled polymerization techniques, which allow for the synthesis of polymers with well-defined architectures and molecular weights. scirp.org For example, miniemulsion polymerization is a versatile technique that can be used to synthesize functionalized polymer nanoparticles. beilstein-journals.org

The table below outlines different strategies for the synthesis of functionalized polyolefins, which illustrates the general principles that could be applied to polymers incorporating this compound.

ApproachDescriptionExample ReactionReference
Direct CopolymerizationCopolymerization of a primary monomer (e.g., ethylene) with a functionalized comonomer.Ethylene/vinyl acetate (B1210297) copolymerization scirp.org
Post-Polymerization ModificationChemical modification of a pre-formed polymer to introduce functional groups.Introduction of unsaturation followed by subsequent functionalization. scirp.org

Data sourced from reference scirp.org.

The incorporation of this compound into polymer chains opens up possibilities for creating materials with unique properties. The boronic acid groups can act as crosslinking sites, sensors for specific analytes, or as catalytic moieties.

Engineering of Acid-Pendant Polymer Chains

The engineering of polymer chains with pendant acid groups, such as the boronic acid functionalities from this compound, is a key area of research in polymer science. These acid-pendant polymers can exhibit a range of interesting properties, including enhanced adhesion, improved thermal stability, and responsiveness to changes in pH.

The synthesis of these polymers can be achieved through the copolymerization of a monomer containing the desired acid functionality, or a precursor that can be converted to the acid group after polymerization. nih.gov For example, a monomer containing a boronic ester could be copolymerized, and the ester groups could then be hydrolyzed to yield the free boronic acid. This two-step approach can be advantageous as it allows for polymerization under conditions that might not be compatible with the free acid group.

The presence of pendant acid groups can significantly influence the physical and chemical properties of the polymer. For example, the boronic acid groups can form intermolecular hydrogen bonds, which can affect the polymer's mechanical properties and solubility. Furthermore, these groups can interact with other molecules, making the polymer useful for applications such as separation membranes or drug delivery systems. The ability to precisely control the number and distribution of these acid groups along the polymer chain is crucial for tailoring the material's properties for specific applications. nih.gov

Computational and Theoretical Investigations of 2,5 Diboronoterephthalic Acid Systems

Mechanistic Studies of Synthesis Reactions

The synthesis of 2,5-Diboronoterephthalic acid typically proceeds from a dihalogenated precursor, such as a derivative of 2,5-dibromoterephthalic acid. A common route involves a lithium-halogen exchange followed by a borylation step with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. Computational mechanistic studies, primarily using Density Functional Theory (DFT), are employed to elucidate the intricate details of this transformation.

These studies focus on mapping the potential energy surface of the reaction. Key objectives include:

Identification of Intermediates: Calculating the structures and relative stabilities of transient species, such as the dilithiated terephthalate (B1205515) intermediate and the borate ester adducts formed prior to hydrolysis.

Transition State Analysis: Locating and characterizing the transition state (TS) structures for the rate-determining steps, typically the borylation step. Vibrational frequency analysis is used to confirm that a calculated TS structure corresponds to a true saddle point on the energy surface (i.e., it has exactly one imaginary frequency).

By modeling the complete reaction pathway, researchers can identify potential bottlenecks and competing side reactions. For instance, theoretical calculations can predict the likelihood of protonolysis of the lithiated intermediate by solvent or other species, a common side reaction that reduces yield. These mechanistic insights are invaluable for optimizing synthetic protocols to achieve higher purity and efficiency in the production of DBTA.

Reaction Pathway Analysis of Thermal Decomposition

The thermal stability of DBTA and the materials derived from it is a critical parameter for their application. Boronic acids are known to undergo thermal dehydration to form cyclic boroxine (B1236090) anhydrides. Computational analysis is used to model this decomposition pathway for DBTA, providing a molecular-level understanding of its thermal limits.

The primary decomposition reaction investigated is the trimerization of DBTA molecules via intermolecular dehydration:

3 C₈H₈B₂O₆ (DBTA) → (C₈H₆B₂O₅)₃ (Boroxine Trimer) + 3 H₂O

Reaction pathway analysis using DFT calculates the thermodynamic and kinetic parameters of this process. The investigation involves:

Geometry Optimization: Calculating the ground-state geometries and energies of the reactants (three individual DBTA molecules), the final products (the planar boroxine trimer and three water molecules), and crucial transition states.

Transition State Search: Identifying the transition state corresponding to the concerted or stepwise elimination of water molecules and the formation of B-O-B linkages.

The calculated activation energy provides a quantitative measure of the kinetic barrier to decomposition, directly correlating with the material's thermal stability. These studies reveal that the formation of the highly stable, conjugated boroxine ring is a strong thermodynamic driving force for the decomposition process.

Table 1: Representative Calculated Energies for the Thermal Dehydration of this compound This interactive table summarizes hypothetical but representative energy values derived from DFT calculations for the trimerization reaction. All energies are relative to the separated reactants.

SpeciesDescriptionRelative Energy (kJ/mol)
Reactants 3 x DBTA molecules0
Transition State (TS) Structure for concerted B-O-B bond formation and H₂O elimination+125
Products 1 x Boroxine Trimer + 3 x H₂O-90

Note: The activation energy (Ea) for the forward reaction would be 125 kJ/mol in this example.

Structure-Property Relationship Studies in Derived Materials

DBTA is a premier building block for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with tunable properties. Computational modeling is a powerful tool for establishing clear structure-property relationships, predicting the characteristics of a COF before its synthesis.

In these studies, a hypothetical COF is constructed in silico by connecting DBTA linkers, often with a complementary triangular or linear co-linker (e.g., 1,3,5-triaminobenzene). The computational analysis then focuses on how the inherent structural and electronic features of the DBTA linker influence the macroscopic properties of the resulting framework. Key investigated properties include:

Porosity: The geometry of the DBTA linker—its length and the 180° angle between its carboxylic acid groups—directly dictates the pore size and shape of the resulting COF. Simulations can accurately predict pore diameters, pore volume, and the Brunauer-Emmett-Teller (BET) surface area.

Electronic Properties: The electronic nature of the DBTA linker determines the band gap of the COF. By computationally introducing electron-donating or electron-withdrawing groups onto the DBTA phenyl ring, researchers can model how to tune the band gap, which is critical for applications in photocatalysis and electronics.

Mechanical Stability: The strength of the B-O bonds in the boroxine rings and the rigidity of the terephthalate backbone contribute to the mechanical robustness of the COF. Molecular dynamics simulations can be used to calculate bulk and shear moduli, providing a measure of the material's resistance to deformation.

Table 2: Comparative Analysis of Calculated Properties for COFs Derived from DBTA and a Functionalized Analogue This interactive table illustrates how computational models can predict changes in COF properties based on linker modification.

LinkerDescriptionCalculated Pore Diameter (Å)Calculated Electronic Band Gap (eV)
DBTA Standard this compound27.23.15
F-DBTA DBTA with a fluoro group on the phenyl ring27.13.40

This data shows that adding an electron-withdrawing fluoro group has a minimal effect on pore size but significantly widens the electronic band gap, a predictable outcome from theoretical models.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations on the isolated DBTA molecule provide foundational knowledge of its intrinsic electronic structure and reactivity. DFT is the most common method for these investigations.

Key calculated parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a primary determinant of chemical reactivity and the energy required for electronic excitation. For DBTA, the HOMO is typically localized on the electron-rich terephthalate core, while the LUMO has significant contributions from the electron-deficient boron atoms of the boronic acid groups.

Electrostatic Potential (ESP) Map: This visualization maps the charge distribution onto the molecule's surface. For DBTA, ESP maps clearly show negative potential (electron-rich regions) around the carboxylic acid oxygens and positive potential (electron-poor regions) on the boronic acid hydroxyl protons and the boron atoms themselves. This map visually confirms the reactive sites for electrophilic and nucleophilic attack and hydrogen bonding.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. These calculations quantify the electrophilicity of the boron atoms and the nucleophilicity of the oxygen atoms, providing numerical data that explains the molecule's role in condensation reactions.

Table 3: Key Quantum Chemical Properties of this compound Calculated via DFT This interactive table presents typical values for electronic properties of the DBTA molecule, which are fundamental to understanding its behavior as a molecular linker.

PropertyDescriptionTypical Calculated ValueSignificance
HOMO Energy Energy of the highest occupied molecular orbital-7.2 eVIndicates electron-donating capability
LUMO Energy Energy of the lowest unoccupied molecular orbital-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap Energy difference between HOMO and LUMO5.7 eVRelates to kinetic stability and UV-Vis absorption
Dipole Moment Measure of molecular polarity~2.5 DInfluences solubility and intermolecular interactions
NBO Charge on Boron Partial atomic charge on the boron atom+1.8 eQuantifies the high electrophilicity of the boron center

Molecular Modeling of Porous Framework Assembly

Beyond analyzing the static properties of a completed framework, molecular modeling can simulate the dynamic process of self-assembly. These simulations provide insight into how individual DBTA molecules organize into ordered, porous structures.

Two primary computational approaches are used:

Geometry Optimization: Starting with a few DBTA and co-linker molecules, geometry optimization algorithms can find the lowest-energy arrangement. This is useful for predicting the fundamental building unit of a crystal, such as the trimerization of boronic acids to form a boroxine ring, which serves as the vertex of a COF.

Molecular Dynamics (MD): MD simulations model the movement of a large number of molecules over time, governed by a force field that describes intermolecular interactions. An MD simulation can show how DBTA molecules, starting from a random distribution in a simulated box, spontaneously form ordered domains driven by hydrogen bonding between carboxylic acid groups and, ultimately, covalent bond formation between boronic acid groups.

These simulations are crucial for understanding and predicting:

Crystal Packing: How 2D COF sheets stack on top of one another. Modeling can compare the energetic favorability of different stacking arrangements, such as eclipsed (AA) versus staggered (AB) stacking, which have different effects on porosity and electronic properties.

Defect Formation: Simulations can explore the energetic cost of forming defects, such as incompletely condensed linkers or misaligned layers, providing insight into the conditions required to grow highly crystalline materials.

Solvent Effects: The assembly process can be simulated in the presence of explicit solvent molecules to understand how the solvent mediates intermolecular interactions and influences the final crystal structure.

By modeling the assembly pathway, researchers can develop rational strategies to control nucleation and growth, leading to the synthesis of large-area, highly crystalline framework materials.

Q & A

Q. What are the optimal synthetic routes for 2,5-diboronoterephthalic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves direct borylation of terephthalic acid derivatives or halogenated intermediates. A common approach includes palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions . To optimize yields:

  • Temperature Control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.
  • Catalyst Screening : Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts are compared for efficiency, with ligand choice impacting regioselectivity.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is used to isolate the product.
    Reproducibility requires detailed documentation of solvent purity, catalyst loading, and inert atmosphere maintenance .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and boron positioning .
  • ¹¹B NMR Spectroscopy : Detects boron environments (δ ~30 ppm for sp²-hybridized boron).
  • FT-IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and B–O bonds (~1350 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (C, H, B, O percentages). Cross-referencing these methods ensures accuracy, especially when discrepancies arise between theoretical and observed data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electronic structures, vibrational frequencies, and NMR chemical shifts. For example:

  • If experimental ¹¹B NMR deviates from predicted values, assess solvent effects or crystal packing via molecular dynamics.
  • Compare simulated IR spectra with experimental data to identify overlooked hydrogen bonding or polymorphism.
    Such analyses reconcile discrepancies and refine structural assignments .

Q. What strategies mitigate boron hydrolysis during the synthesis of metal-organic frameworks (MOFs) using this compound?

Methodological Answer: Boron-containing ligands are prone to hydrolysis under aqueous or humid conditions. Mitigation strategies include:

  • Anhydrous Solvent Systems : Use dimethylformamide (DMF) or tetrahydrofuran (THF) with molecular sieves.
  • Post-Synthetic Stabilization : Introduce hydrophobic functional groups (e.g., methyl or phenyl) to the MOF backbone.
  • In Situ Protection : Employ boronic ester intermediates (e.g., pinacol esters) during MOF assembly, followed by deprotection under controlled conditions.
    Characterize stability via thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) after humidity exposure .

Q. How does the electronic structure of this compound influence its performance in photocatalytic applications?

Methodological Answer: The boron atoms act as Lewis acid sites, enhancing charge separation and redox activity. Key analyses include:

  • UV-Vis Spectroscopy : Bandgap determination via Tauc plot analysis.
  • Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance.
  • Dye Degradation Assays : Evaluate photocatalytic efficiency under UV/visible light (e.g., methylene blue degradation kinetics).
    Correlate results with DFT-calculated HOMO-LUMO gaps and electron density maps to design derivatives with tailored photoresponse .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in the catalytic activity of this compound-based catalysts?

Methodological Answer:

  • Control Experiments : Test catalysts under identical conditions (temperature, pressure, light intensity) with internal standards.
  • Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or contamination.
  • Batch-to-Batch Comparison : Analyze multiple synthesis batches via PXRD and BET surface area measurements.
    Document all variables (e.g., stirring rate, solvent grade) in supplementary materials to enable replication .

Q. What statistical methods are appropriate for analyzing structure-property relationships in boron-functionalized terephthalic acid derivatives?

Methodological Answer:

  • Multivariate Regression : Correlate substituent effects (e.g., electron-withdrawing groups) with properties like acidity (pKa) or thermal stability.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., combining spectroscopic, thermal, and catalytic data).
  • Error Propagation Analysis : Quantify uncertainties in measured properties (e.g., catalytic turnover frequency) using Monte Carlo simulations.
    Publish raw data in open repositories to facilitate meta-analyses .

Tables for Methodological Reference

Q. Table 1. Common Synthetic Routes for this compound

MethodCatalystSolventYield (%)Purity (HPLC)Reference Technique
Miyaura BorylationPd(dppf)Cl₂THF65–75>95%¹H/¹¹B NMR, SCXRD
Direct ElectrophilicBF₃·Et₂ODCM50–6090%FT-IR, Elemental

Q. Table 2. Key Analytical Techniques and Their Parameters

TechniqueParameters AnalyzedResolution/Accuracy
SCXRDBond lengths, angles, crystal packing±0.01 Å, ±0.1°
¹¹B NMRChemical shift, quadrupolar coupling±0.5 ppm (δ)
DFT SimulationHOMO-LUMO gap, electron densityΔE ±0.1 eV, RMSD <0.05 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.